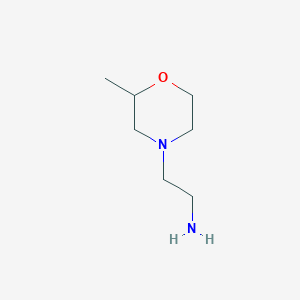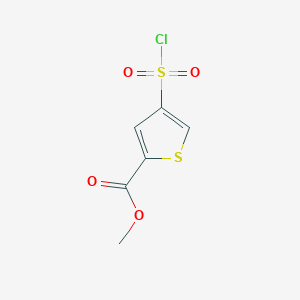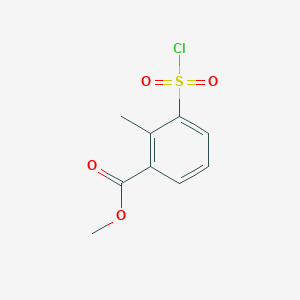![molecular formula C8H11N3O2S2 B3373250 [(4-Sulfamoylphenyl)methyl]thiourea CAS No. 98594-62-8](/img/structure/B3373250.png)
[(4-Sulfamoylphenyl)methyl]thiourea
Descripción general
Descripción
“[(4-Sulfamoylphenyl)methyl]thiourea” is a chemical compound with the CAS Number: 98594-62-8 . It has a molecular weight of 245.33 .
Synthesis Analysis
The synthesis of thiourea derivatives, such as “this compound”, can be achieved through a simple condensation between amines and carbon disulfide in an aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .Molecular Structure Analysis
The IUPAC name for “this compound” is 4-{[(aminocarbothioyl)amino]methyl}benzenesulfonamide . The InChI code for this compound is 1S/C8H11N3O2S2/c9-8(14)11-5-6-1-3-7(4-2-6)15(10,12)13/h1-4H,5H2,(H3,9,11,14)(H2,10,12,13) .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .Aplicaciones Científicas De Investigación
Gold Leaching in Acid Thiourea Solutions
Thiourea has been identified as a complexing reagent for gold leaching, offering an alternative to cyanide for extracting gold from mineral resources. Studies have shown that thiourea decomposition is slow in the presence of ferric sulfate in simple solutions, suggesting its potential in leaching systems. However, the presence of copper can negatively influence the leaching process by causing high thiourea consumption if ferric ion is present in excess (Jinshan Li & Jan D. Miller, 2006).
Metal Sulfides from Metal–Thiourea Alkaline Solutions
The chemical synthesis of metal sulfides from thiourea and metal ions in alkaline aqueous solutions has been explored, indicating that desulfuration of thiourea occurs only in the presence of both metal ion and hydroxide ion. This mechanism is crucial for the synthesis of metal sulfides such as cadmium sulfide, demonstrating the importance of thiourea in materials chemistry (J. A. García‐Valenzuela, 2017).
Thiourea Derivatives in Coordination Chemistry and Chemosensing
Thiourea derivatives have shown significant versatility, finding applications in coordination chemistry with selected metals (Cu, Ag, Au) for biological and medicinal applications, and as chemosensors in analytical chemistry. The coordination with suitable metal ions enhances the activity of these derivatives, demonstrating their potential in detecting anions and cations in environmental and biological samples (Ezzat Khan et al., 2020).
Colorimetric and Fluorescent Chemosensors
Advances in thiourea-based chemosensors have been significant for the detection of environmental pollutants. These chemosensors are highly sensitive and selective for various anions and neutral analytes, indicating their utility in biological, environmental, and agricultural samples. The unique nucleophilic characteristics of thioureas contribute to their effectiveness as chemosensors (H. M. Al-Saidi & Sikandar Khan, 2022).
Safety and Hazards
The safety information for “[(4-Sulfamoylphenyl)methyl]thiourea” includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
(4-sulfamoylphenyl)methylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S2/c9-8(14)11-5-6-1-3-7(4-2-6)15(10,12)13/h1-4H,5H2,(H3,9,11,14)(H2,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAFIWIDRJBACC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)N)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















